molecular formula C7H8Cl3N B1448045 2,6-dichloro-N-methylaniline hydrochloride CAS No. 1423029-60-0

2,6-dichloro-N-methylaniline hydrochloride

Cat. No. B1448045
M. Wt: 212.5 g/mol
InChI Key: IPYMEACBPVDBCS-UHFFFAOYSA-N
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Description

“2,6-dichloro-N-methylaniline hydrochloride” is an organic chemical compound . It has the CAS Number: 1423029-60-0 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of “2,6-dichloro-N-methylaniline hydrochloride” is C7H8Cl3N . The InChI code for the compound is 1S/C7H7Cl2N.ClH/c1-10-7-5(8)3-2-4-6(7)9;/h2-4,10H,1H3;1H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.51 . It is a powder at room temperature .

Scientific Research Applications

Environmental and Toxicological Studies

  • Herbicide Toxicity and Environmental Impact : Studies on herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) highlight their widespread use in agriculture and the potential environmental and toxicological effects. Research focuses on understanding the fate of these chemicals in the environment, their impact on non-target organisms, and their mechanisms of action. These studies are essential for developing safer agricultural practices and mitigating environmental pollution (Zuanazzi et al., 2020).

  • Analytical Methods for Environmental Monitoring : The development and application of analytical methods to detect and quantify chemical substances in environmental samples are crucial. Studies on methods for determining antioxidant activity and other chemical properties are significant for monitoring pollution and assessing the effectiveness of pollution control measures (Munteanu & Apetrei, 2021).

  • Chemical Synthesis and Applications : Research on the synthesis of chemicals and their applications, including the development of chemosensors, highlights the role of chemical compounds in advancing technology and improving environmental monitoring. Studies on compounds like 4-methyl-2,6-diformylphenol underline the importance of chemical synthesis in creating sensitive and selective detection systems for various analytes (Roy, 2021).

  • Biopolymer Research : Investigations into the modification of biopolymers, such as xylan, for creating new materials with specific properties, illustrate the application of chemical research in developing sustainable materials. This research has implications for various industries, including pharmaceuticals, textiles, and environmental technology (Petzold-Welcke et al., 2014).

  • Bioorganometallic Chemistry : The study of bioorganometallic compounds, such as molybdocene dichloride, in biological systems offers insights into the potential therapeutic applications of these compounds. Research in this area contributes to the development of new drugs and understanding the mechanisms of action of existing medications (Waern & Harding, 2004).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,6-dichloro-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N.ClH/c1-10-7-5(8)3-2-4-6(7)9;/h2-4,10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYMEACBPVDBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichloro-N-methylaniline hydrochloride

CAS RN

1423029-60-0
Record name Benzenamine, 2,6-dichloro-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423029-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-dichloro-N-methylaniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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